molecular formula C7H9NO3 B3189690 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione CAS No. 34321-80-7

1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione

Cat. No. B3189690
CAS RN: 34321-80-7
M. Wt: 155.15 g/mol
InChI Key: JBESFMOSFGXJEE-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione, also known as HPD, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic properties. HPD is a cyclic imide derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), are used as inhibitors of carbon steel corrosion in hydrochloric acid medium. These derivatives are effective in reducing corrosion, showing increased efficiency with concentration. Their adsorption on steel surface follows Langmuir’s adsorption isotherm, suggesting a chemisorption process (Zarrouk et al., 2015).

Photoluminescent Materials

A series of π-conjugated polymers containing 1H-pyrrole-2,5-dione units demonstrate strong photoluminescence, making them suitable for electronic applications. These polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions, exhibit properties like strong fluorescence and high photochemical stability (Beyerlein & Tieke, 2000).

Organic Electronics

1H-pyrrole-2,5-dione derivatives are used in the synthesis of organic materials for electronic devices. Their electronic and photophysical properties, influenced by structural variations, are crucial for their application in devices like solar cells and light-emitting diodes (Gendron et al., 2014).

Polymer Synthesis

1H-pyrrole-2,5-dione units are integral in the synthesis of luminescent polymers. These polymers are characterized by their solubility in organic solvents and their strong fluorescence, useful in various applications such as optoelectronic devices (Zhang & Tieke, 2008).

Electron Transport Layers

In polymer solar cells, 1H-pyrrole-2,5-dione derivatives serve as electron transport layers. They facilitate electron extraction and reduce exciton recombination, enhancing the power conversion efficiency of the solar cells (Hu et al., 2015).

Organic Synthesis

1H-pyrrole-2,5-dione derivatives play a role in the synthesis of various organic compounds. Their transformations and interactions with other molecules are studied to understand their properties and potential applications in organic synthesis and medicinal chemistry (Yan et al., 2018).

properties

IUPAC Name

1-(3-hydroxypropyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBESFMOSFGXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione

CAS RN

34321-80-7
Record name 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Sun, SE Aspland, C Ballatore, R Castillo… - Bioorganic & medicinal …, 2006 - Elsevier
The design, synthesis, and evaluation of two N-alkylmaleimide aldehydes have been achieved, which upon reductive alkylation with the C3′-amino group of doxorubicin (DOX) …
Number of citations: 14 www.sciencedirect.com
M Porubský, K Vychodilová, D Milićević… - …, 2021 - Wiley Online Library
The combination of cytotoxic amino‐BODIPY dye and 2‐phenyl‐3‐hydroxy‐4(1H)‐quinolinone (3‐HQ) derivatives into one molecule gave rise to selective activity against lymphoblastic …
KP Nacheva - 2012 - digitalcommons.usf.edu
Abstract Fluorescent molecules used as detection probes and sensors provide vital information about the chemical events in living cells. Despite the large variety of available …
Number of citations: 4 digitalcommons.usf.edu

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